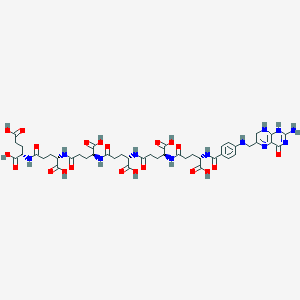

Dihydropteroyl hexaglutamate

Description

Dihydropteroyl hexaglutamate (H₂PteGlu₆) is a reduced folate derivative with six glutamate residues conjugated via γ-glutamyl linkages. It plays a critical role in one-carbon metabolism, particularly in thymidylate synthase (TS) inhibition, where it acts as a cofactor for the binding of fluorodeoxyuridylate (FdUMP) to TS, forming a stable ternary complex . Unlike monoglutamates, polyglutamated folates like H₂PteGlu₆ exhibit enhanced cellular retention and binding affinity due to their increased negative charge and interactions with enzyme active sites .

Properties

CAS No. |

49637-65-2 |

|---|---|

Molecular Formula |

C44H56N12O21 |

Molecular Weight |

1089 g/mol |

IUPAC Name |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C44H56N12O21/c45-44-55-35-34(37(65)56-44)48-21(18-47-35)17-46-20-3-1-19(2-4-20)36(64)54-27(43(76)77)9-15-32(61)52-25(41(72)73)7-13-30(59)50-23(39(68)69)5-11-28(57)49-22(38(66)67)6-12-29(58)51-24(40(70)71)8-14-31(60)53-26(42(74)75)10-16-33(62)63/h1-4,22-27,46H,5-18H2,(H,49,57)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,64)(H,62,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H4,45,47,55,56,65)/t22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

VAFWKCXKYMXFRJ-QCOJBMJGSA-N |

SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dihydropteroyl hexaglutamate; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Glutamate Chain Length and Binding Affinity

The number of glutamate residues significantly impacts folate activity:

- Key Insight: H₂PteGlu₆ and H₂PteGlu₅ exhibit stoichiometric, high-affinity binding to TS, enabling dual-site inhibition. In contrast, monoglutamates like MTX bind reversibly to a single site with lower affinity .

Species-Specific Inhibition

H₂PteGlu₆ shows divergent effects across species:

- Key Insight : H₂PteGlu₆ is 100-fold more potent against T2 phage TS than E. coli TS. Mg²⁺ abolishes inhibition in T2 but enhances it in E. coli, highlighting cofactor-dependent mechanisms .

Metabolic Stability and Oxidation

Polyglutamate chain length influences stability:

| Compound | Stability Trend | Oxidation Susceptibility |

|---|---|---|

| H₂PteGlu₆ | Moderate | Higher than heptaglutamates |

| H₂PteGlu₇ | High | Lower due to tail elongation |

| 5-CH₃-H₄PteGlu₇ | Low | Rapidly oxidizes to MeFox |

- Key Insight : Longer polyglutamate tails (e.g., heptaglutamates) confer stability, whereas hexaglutamates are more prone to oxidation, reducing their metabolic half-life .

Role in Structural Biology

H₂PteGlu₆ participates in non-metabolic processes, such as T4 phage baseplate assembly, where its polyglutamate chain facilitates structural interactions . This contrasts with shorter-chain folates, which lack such roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.